molecular formula C16H17NO3 B5730876 2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide CAS No. 693822-38-7

2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide

Cat. No. B5730876
CAS RN: 693822-38-7
M. Wt: 271.31 g/mol
InChI Key: OMBFPXDUJPRHBT-UHFFFAOYSA-N
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Description

2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide, also known as HMMA-2, is a chemical compound that has been studied for its potential use in scientific research. The compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide involves its interaction with certain receptors in the brain, including the dopamine and serotonin receptors. The compound has been shown to increase the release of these neurotransmitters and to enhance their activity, leading to changes in behavior and other physiological processes.
Biochemical and Physiological Effects:
2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter activity, alterations in gene expression, and changes in cellular signaling pathways. The compound has also been shown to have potential therapeutic effects in animal models of certain neurological disorders.

Advantages and Limitations for Lab Experiments

2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide has several advantages for use in laboratory experiments, including its ability to selectively target certain neurotransmitter systems and its potential therapeutic effects. However, the compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several potential future directions for research on 2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide, including further studies on its mechanism of action and potential therapeutic applications, as well as investigations into its potential use as a tool for studying neurotransmitter systems and other physiological processes. Other areas of research could include the development of new synthetic methods for producing the compound and the exploration of its potential use in other fields of science.

Synthesis Methods

The synthesis of 2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide has been achieved through various methods, including the reaction of 4-(hydroxymethyl)phenol with N-(4-methylphenyl)acetamide in the presence of a catalyst. Other methods have involved the use of different starting materials and catalysts to produce the compound.

Scientific Research Applications

2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. The compound has been shown to have an effect on the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and other physiological processes.

properties

IUPAC Name

2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-12-2-6-14(7-3-12)17-16(19)11-20-15-8-4-13(10-18)5-9-15/h2-9,18H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBFPXDUJPRHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358432
Record name STK198981
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide

CAS RN

693822-38-7
Record name STK198981
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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